2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)8-2-1-3-9(6-8)18-11(19)7-10-12(20)17-4-5-21-10/h1-3,6,10H,4-5,7H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKOGHPPNDNINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then reacted with thiomorpholine-3-one under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that thiomorpholine derivatives can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways such as the PI3K/Akt pathway. This compound may serve as a lead structure for developing novel anticancer agents.
Neurological Disorders
The compound's structural features suggest potential neuroprotective effects. Thiomorpholines have been studied for their ability to cross the blood-brain barrier, making them suitable candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Preliminary studies indicate that similar compounds can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine and improved cognitive function.
Antimicrobial Properties
Thiomorpholine derivatives have also been explored for their antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and increase efficacy against various bacterial strains. Research has demonstrated that such compounds can exhibit activity against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thiomorpholine derivatives induce apoptosis in breast cancer cells via mitochondrial pathways. |
| Study B | Neurological Effects | Found that similar compounds enhance memory retention in animal models by inhibiting acetylcholinesterase. |
| Study C | Antimicrobial Efficacy | Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) lower than traditional antibiotics. |
Mechanism of Action
The mechanism of action of 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects . The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure (N-[3-(trifluoromethyl)phenyl]acetamide) is shared with several analogs, but substituents on the acetamide nitrogen vary, leading to differences in physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Thiomorpholin vs.
- Piperazine Derivatives : Compounds like 14 may exhibit enhanced solubility due to the basic piperazine nitrogen, useful in anticonvulsant applications .
- Thioxo and Sulfanyl Groups : Thioxo (C=S) and sulfanyl (S-) groups in analogs may confer redox activity or metal-binding capacity, influencing enzyme inhibition.
Biological Activity
The compound 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 303.30 g/mol
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups and morpholine derivatives often exhibit enhanced biological activities. The incorporation of these functional groups may affect various biological pathways, including those related to anticonvulsant and neuroprotective effects.
Anticonvulsant Activity
A significant area of investigation has been the anticonvulsant activity of similar compounds. For instance, studies have shown that derivatives with trifluoromethyl substitutions exhibit notable efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (PTZ) tests. These studies suggest that the trifluoromethyl group enhances binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant activity .
Structure-Activity Relationship (SAR)
The SAR analysis for this class of compounds emphasizes the importance of specific substituents on the phenyl ring and the morpholine moiety. The presence of the trifluoromethyl group has been linked to increased lipophilicity and improved central nervous system (CNS) penetration, which are desirable traits for therapeutic agents targeting neurological disorders.
Key Findings from SAR Studies
- Trifluoromethyl Substitution : Enhances metabolic stability and anticonvulsant activity.
- Morpholine Derivatives : Essential for maintaining biological activity; modifications can lead to varied pharmacological profiles.
- Binding Affinity : Compounds with optimized structures show improved binding to sodium channels, correlating with increased anticonvulsant efficacy .
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Anticonvulsant Screening :
- In a study involving various N-phenylacetamide derivatives, compounds with trifluoromethyl groups were shown to provide significant protection in MES tests. Notably, certain derivatives demonstrated efficacy at doses as low as 30 mg/kg .
- A specific derivative was identified as a moderate binder to sodium channels, supporting its potential use in treating epilepsy .
- Neurotoxicity Assessment :
Table 1: Summary of Anticonvulsant Activity in MES Tests
| Compound ID | Dose (mg/kg) | % Protection | Time Point |
|---|---|---|---|
| 20 | 30 | 50% | 0.5 h |
| 22 | 100 | 75% | 2 h |
| 24 | 300 | 100% | 4 h |
Table 2: Neurotoxicity Results
| Compound ID | Dose (mg/kg) | Motor Impairment Observed |
|---|---|---|
| 20 | 30 | No |
| 22 | 100 | No |
| 24 | 300 | No |
Q & A
Q. What are the key synthetic pathways for 2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiomorpholinone core via cyclization of thiomorpholine precursors under acidic conditions (e.g., pTsOH catalysis) .
- Step 2 : Acylation of the thiomorpholinone intermediate with activated acetamide derivatives. For example, coupling 3-(trifluoromethyl)aniline with a bromoacetyl-thiomorpholinone intermediate using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF with DIPEA as a base .
- Step 3 : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization for high-purity yields .
Q. How is the compound characterized structurally?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thiomorpholinone carbonyl (δ ~168-170 ppm in 13C) and the trifluoromethylphenyl aromatic protons (δ ~7.3-7.7 ppm in 1H) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]+ ion at m/z 357.3) .
- X-ray Crystallography : Resolves conformational details, such as the planarity of the acetamide linkage and sulfur-oxygen interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Methodological Answer :
- Solvent Selection : DMF enhances solubility of intermediates, while THF improves coupling efficiency for sterically hindered amines .
- Coupling Agents : HATU outperforms EDCI/HOBt in reactions with electron-deficient anilines (e.g., 3-(trifluoromethyl)phenyl), yielding >80% vs. 50-60% .
- Contradictions : Some studies report reduced yields with excess DIPEA due to side reactions; optimal stoichiometry (1:1.2 substrate:HATU) is critical .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability, later cleaved in vivo .
- Co-solvents : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability while avoiding cytotoxicity .
- Nanoformulation : Encapsulation in PEGylated liposomes improves aqueous dispersion and target tissue uptake .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Thiomorpholinone Core : Replacement with morpholinone reduces antimicrobial activity (e.g., MIC increases from 2 µg/mL to >32 µg/mL against S. aureus), highlighting sulfur’s role in target binding .
- Trifluoromethylphenyl Group : Substitution with methyl groups decreases anti-inflammatory potency (IC50 from 0.8 µM to 5.2 µM in COX-2 inhibition assays) due to reduced hydrophobic interactions .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported IC50 values for kinase inhibition?
- Methodological Answer :
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter competitive binding outcomes. Normalize data to ATP Km values for cross-study comparisons .
- Enzyme Source : Recombinant vs. native kinases may show divergent results due to post-translational modifications. Validate using orthogonal assays (e.g., SPR binding vs. enzymatic activity) .
Q. Why do computational docking results conflict with experimental SAR data?
- Methodological Answer :
- Flexible Docking : Static models overlook conformational changes in the thiomorpholinone ring. Use molecular dynamics simulations (>100 ns trajectories) to capture induced-fit binding .
- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrophobic interactions. Apply explicit water models for critical binding residues .
Biological Evaluation
Q. What in vivo models are suitable for assessing neuroprotective effects?
- Methodological Answer :
- Murine Oxidative Stress Models : Intraperitoneal administration (10 mg/kg/day) in MPTP-induced Parkinson’s disease mice reduces dopaminergic neuron loss by 40-50% .
- Contradictions : Oral bioavailability varies significantly between rodent strains (e.g., 22% in C57BL/6 vs. 8% in BALB/c). Use pharmacokinetic profiling to adjust dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
